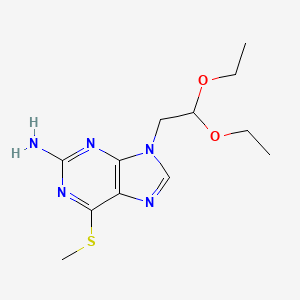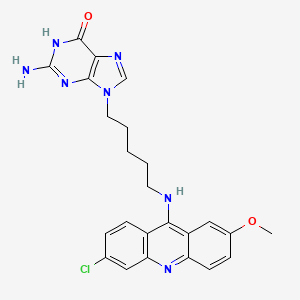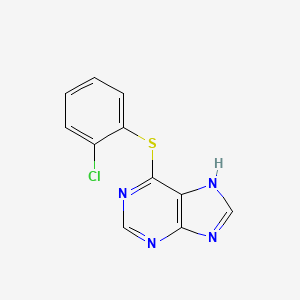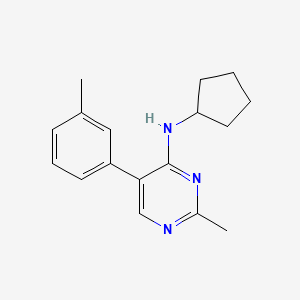
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine is a complex organic compound with a unique structure that includes both purine and thioether functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the thioether group.
Substitution: The ethoxy groups can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioetherized purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, DNA replication, or protein synthesis, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylthio-9H-purin-2-amine: Lacks the diethoxyethyl group, making it less soluble and potentially less bioavailable.
9-(2,2-Diethoxyethyl)-9H-purin-2-amine: Lacks the methylthio group, which may reduce its reactivity in certain chemical reactions.
Uniqueness
9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine is unique due to the presence of both the diethoxyethyl and methylthio groups, which confer distinct chemical properties such as increased solubility, reactivity, and potential biological activity .
Propriétés
Numéro CAS |
28814-40-6 |
|---|---|
Formule moléculaire |
C12H19N5O2S |
Poids moléculaire |
297.38 g/mol |
Nom IUPAC |
9-(2,2-diethoxyethyl)-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5O2S/c1-4-18-8(19-5-2)6-17-7-14-9-10(17)15-12(13)16-11(9)20-3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
Clé InChI |
MZDOFCQTYWQCFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN1C=NC2=C1N=C(N=C2SC)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)



![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)







